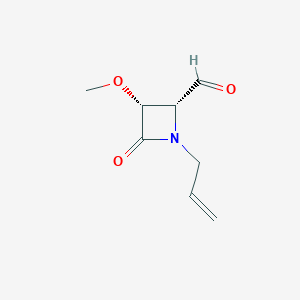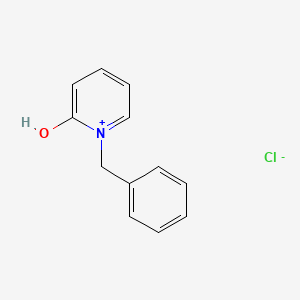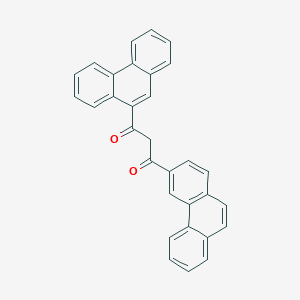![molecular formula C7H12F2O3Si B14235666 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 491612-52-3](/img/structure/B14235666.png)
2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a difluoro group and a trimethylsilyl group attached to the propenoic acid backbone
Preparation Methods
The synthesis of 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester typically involves the reaction of 3,3-difluoroacrylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Addition: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with various molecular targets. The difluoro group can participate in hydrogen bonding and dipole interactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate various chemical transformations and contribute to the compound’s reactivity.
Comparison with Similar Compounds
Similar compounds include other silyl-protected propenoic acids and their derivatives, such as:
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Compared to these compounds, 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester is unique due to the presence of the difluoro group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
491612-52-3 |
|---|---|
Molecular Formula |
C7H12F2O3Si |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
methyl 3,3-difluoro-2-trimethylsilyloxyprop-2-enoate |
InChI |
InChI=1S/C7H12F2O3Si/c1-11-7(10)5(6(8)9)12-13(2,3)4/h1-4H3 |
InChI Key |
GPHHDRRTMUGMDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)




